Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride
Overview
Description
Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9469. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Girard’s reagent P are ketones and ketosteroids . It is used to form water-soluble derivatives of these compounds . In addition, it reacts with vanillin to form a hydrazone derivative .
Mode of Action
Girard’s reagent P interacts with its targets by forming hydrazone derivatives . This is achieved through a chemical reaction where Girard’s reagent P reacts with vanillin . The resulting hydrazone derivative is then combined with an ion-selective electrode (ISE) to develop a potentiometric method for the determination of vanillin .
Biochemical Pathways
The biochemical pathways affected by Girard’s reagent P primarily involve the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This process is facilitated by the stable, positively charged pyridinium ion present in the reagent, which allows for a more controlled and selective oxidation process .
Pharmacokinetics
It is known that the reagent is used to improve the ionization efficiency of certain compounds, such as testosterone, ad, and dhea, using electrospray ionization .
Result of Action
The result of Girard’s reagent P’s action is the formation of hydrazone derivatives of its target compounds . These derivatives are water-soluble, which facilitates their analysis and detection . For instance, the reagent has been used to enhance the signal-to-noise ratios for target saccharides in mass spectrometry imaging .
Biochemical Analysis
Biochemical Properties
Girard’s reagent P plays a significant role in biochemical reactions. It is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), which is used in the development of ion-selective electrodes and in the study of organic analysis .
Cellular Effects
The cellular effects of Girard’s reagent P are primarily observed in its interactions with vanillin. The hydrazone derivative formed from this interaction can be used in the development of ion-selective electrodes and in the study of organic analysis
Molecular Mechanism
The molecular mechanism of Girard’s reagent P involves its reaction with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin
Temporal Effects in Laboratory Settings
It is known that the compound is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetohydrazide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLVXDHVHWYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883657 | |
Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Girard reagent P | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19150 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1126-58-5 | |
Record name | Girard's P reagent | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinioacetohydrazide chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Girard P reagent | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(hydrazinocarbonylmethyl)pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRIDINIOACETOHYDRAZIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR89IA23S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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